Cas no 2649064-06-0 (3-(1-isocyanatoethyl)-4-methylthiophene)

3-(1-Isocyanatoethyl)-4-methylthiophene is a specialized heterocyclic isocyanate compound featuring a thiophene backbone with an isocyanate functional group. This reactive intermediate is particularly valuable in polymer and materials science due to its ability to participate in urethane and urea-forming reactions, enabling the synthesis of tailored polyurethanes, coatings, and adhesives. The presence of the thiophene ring enhances thermal stability and electronic properties, making it suitable for applications in conductive polymers or advanced composites. Its structural design allows for precise functionalization, offering versatility in modifying material characteristics such as hardness, flexibility, or chemical resistance. The compound is handled under controlled conditions due to its moisture sensitivity.
3-(1-isocyanatoethyl)-4-methylthiophene structure
2649064-06-0 structure
Product name:3-(1-isocyanatoethyl)-4-methylthiophene
CAS No:2649064-06-0
MF:C8H9NOS
MW:167.228160619736
CID:6598117
PubChem ID:165658857

3-(1-isocyanatoethyl)-4-methylthiophene Chemical and Physical Properties

Names and Identifiers

    • 3-(1-isocyanatoethyl)-4-methylthiophene
    • 2649064-06-0
    • EN300-1748398
    • Inchi: 1S/C8H9NOS/c1-6-3-11-4-8(6)7(2)9-5-10/h3-4,7H,1-2H3
    • InChI Key: YBKIMJRGDGVEER-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C(=C1)C(C)N=C=O

Computed Properties

  • Exact Mass: 167.04048508g/mol
  • Monoisotopic Mass: 167.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 57.7Ų

3-(1-isocyanatoethyl)-4-methylthiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1748398-0.1g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
0.1g
$1371.0 2023-09-20
Enamine
EN300-1748398-1.0g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
1g
$1557.0 2023-06-03
Enamine
EN300-1748398-0.05g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
0.05g
$1308.0 2023-09-20
Enamine
EN300-1748398-2.5g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
2.5g
$3051.0 2023-09-20
Enamine
EN300-1748398-5.0g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
5g
$4517.0 2023-06-03
Enamine
EN300-1748398-0.25g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
0.25g
$1432.0 2023-09-20
Enamine
EN300-1748398-5g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
5g
$4517.0 2023-09-20
Enamine
EN300-1748398-10.0g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
10g
$6697.0 2023-06-03
Enamine
EN300-1748398-0.5g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
0.5g
$1495.0 2023-09-20
Enamine
EN300-1748398-10g
3-(1-isocyanatoethyl)-4-methylthiophene
2649064-06-0
10g
$6697.0 2023-09-20

Additional information on 3-(1-isocyanatoethyl)-4-methylthiophene

Comprehensive Guide to 3-(1-isocyanatoethyl)-4-methylthiophene (CAS No. 2649064-06-0): Properties, Applications, and Market Insights

3-(1-isocyanatoethyl)-4-methylthiophene (CAS No. 2649064-06-0) is a specialized heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur, and is further functionalized with an isocyanate group and a methyl substituent. Its molecular formula is C8H9NO2S, and it exhibits a molecular weight of 183.23 g/mol. Researchers and industries are increasingly interested in this compound for its potential in material science, pharmaceutical intermediates, and organic synthesis.

The isocyanate functional group in 3-(1-isocyanatoethyl)-4-methylthiophene makes it a valuable building block for polymer chemistry. This group is highly reactive, enabling the formation of polyurethanes, polyureas, and other advanced materials. The thiophene ring further enhances its utility in conductive polymers and electronic materials, which are critical for developing flexible electronics and energy storage devices. Recent trends in sustainable materials and green chemistry have also highlighted the importance of such compounds in reducing environmental impact.

One of the most searched questions about 3-(1-isocyanatoethyl)-4-methylthiophene is its role in drug discovery. The thiophene scaffold is a common motif in many bioactive molecules, and the addition of an isocyanate group opens doors to novel pharmacophores. Researchers are exploring its potential in designing small-molecule inhibitors and targeted therapies, particularly in oncology and neurology. This aligns with the growing demand for precision medicine and personalized therapeutics in the healthcare sector.

From a market perspective, the demand for 3-(1-isocyanatoethyl)-4-methylthiophene is driven by advancements in high-performance materials and specialty chemicals. Companies are investing in R&D to explore its applications in coatings, adhesives, and sealants, where its unique properties can improve durability and performance. Additionally, the rise of bio-based polymers has created opportunities for this compound to serve as a sustainable alternative to traditional petrochemical-derived materials.

In terms of synthesis and production, 3-(1-isocyanatoethyl)-4-methylthiophene is typically prepared through multi-step organic reactions, starting from readily available thiophene derivatives. The process often involves functional group transformations and protection-deprotection strategies to achieve high purity and yield. Manufacturers are also focusing on process optimization to reduce costs and improve scalability, catering to the increasing industrial demand.

Safety and handling precautions for 3-(1-isocyanatoethyl)-4-methylthiophene are another area of interest for users. While it is not classified as a hazardous substance, proper storage conditions (e.g., under inert atmosphere) and personal protective equipment (PPE) are recommended due to the reactivity of the isocyanate group. This aligns with the broader industry focus on occupational safety and regulatory compliance.

Looking ahead, the future of 3-(1-isocyanatoethyl)-4-methylthiophene appears promising, with potential breakthroughs in nanotechnology and smart materials. Its integration into responsive polymers and self-healing coatings could revolutionize industries ranging from aerospace to biomedical engineering. As research continues, this compound is poised to play a pivotal role in addressing global challenges related to sustainability and technological innovation.

For researchers and industry professionals seeking reliable sources of 3-(1-isocyanatoethyl)-4-methylthiophene, it is essential to partner with reputable chemical suppliers who adhere to stringent quality control standards. Certifications such as ISO and GMP are indicators of a supplier's commitment to delivering high-purity compounds for critical applications.

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